Fmoc-D-Kynurenine
Description
Fmoc-D-Kynurenine is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of D-kynurenine, a non-proteinogenic amino acid derived from tryptophan metabolism. Its chemical structure includes a kynurenine backbone with an Fmoc group protecting the α-amino group, making it suitable for solid-phase peptide synthesis (SPPS). Key properties include:
- Molecular Formula: C₂₅H₂₂N₂O₅
- Molecular Weight: 430.46 g/mol
- CAS Number: 831210-89-0 . Kynurenine is notable for its role in the kynurenine pathway, which regulates neuroactive metabolites and immune responses . This compound is utilized in synthesizing peptides with tailored bioactivities, particularly in neuroscience and immunology research.
Properties
IUPAC Name |
(2R)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQSJVSXLYNBV-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)C4=CC=CC=C4N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-Kynurenine can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the protection of the amino group with the Fmoc group, followed by the coupling of the protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, and the peptide chain is elongated by sequential addition of amino acids .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Kynurenine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Camps cyclization, which occurs in the solid-phase when kynurenine synthons are exposed to 20% 2-methylpiperidine in dimethylformamide (DMF) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinic acid derivatives .
Scientific Research Applications
Fmoc-D-Kynurenine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-D-Kynurenine involves its incorporation into peptides, where it can influence the peptide’s structure and function. In the kynurenine pathway, it acts as an intermediate, modulating the activity of enzymes and receptors involved in tryptophan metabolism. This modulation can affect various cellular processes, including immune response and neuronal activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Fmoc-D-Kynurenine with structurally analogous Fmoc-protected D-amino acids:
Key Observations :
- Side Chain Complexity: this compound’s kynurenine side chain includes an aromatic amino group and 4-oxo moiety, distinguishing it from simpler derivatives like Fmoc-D-Alanine.
- Polarity: The oxo group in this compound increases polarity compared to non-polar derivatives (e.g., Fmoc-D-4-Methylphenylalanine). However, nitro groups (e.g., Fmoc-D-4-Nitrophenylalanine) may reduce solubility in organic solvents like DMF .
Stability and Commercial Considerations
- Stability : this compound’s oxo group may confer sensitivity to reducing agents, whereas nitro-substituted derivatives (e.g., Fmoc-D-4-Nitrophenylalanine) require protection from light .
- Cost and Availability : this compound is less common and more expensive than standard derivatives like Fmoc-D-Alanine, reflecting its complex synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
